molecular formula C12H20BN3O3 B569031 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide CAS No. 1093307-34-6

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide

Cat. No. B569031
CAS RN: 1093307-34-6
M. Wt: 265.12
InChI Key: POZMTDBIARATTJ-UHFFFAOYSA-N
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Description

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide” is a chemical compound with a molecular weight of 324.3 . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-10-17-18(11-13)12-19-8-9-22(5,6)7/h10-11H,8-9,12H2,1-7H3 . This provides a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a molecular weight of 324.3 .

Scientific Research Applications

Pyrazole Scaffolds in Drug Design

Pyrazoles are critical in medicinal chemistry due to their utility as scaffolds in the design of anti-viral and anti-inflammatory therapeutics. They have been successful against multiple targets like HSV-1, NNRTI, H1N1, CoX-1, and CoX-2, making this moiety a focus for scientists studying chemistry and pharmacological profiles (Karati et al., 2022).

Synthetic and Medicinal Perspectives of Pyrazoles

Methyl-substituted pyrazoles, a subset of the pyrazole family, have shown potent medicinal properties across a spectrum of biological activities. Reviews highlighting the synthesis and medicinal significances of methyl-substituted pyrazoles until 2021 illustrate the compound's potential in generating new leads with high efficacy and lower microbial resistance (Sharma et al., 2021).

Pyrazolines as Pharmacophores

Pyrazoline derivatives exhibit a range of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and more. Their versatility as pharmacophores has spurred research into the synthesis and bioevaluation of novel pyrazoline by various methods, revealing their potential in agrochemical and pharmaceutical research (Sheetal et al., 2018).

Advances in Pyrazole Therapeutics

Recent reviews have explored the therapeutic patent literature on pyrazolines, highlighting their wide range of biological properties and pharmaceutical applications. These include roles as antimicrobial, anti-inflammatory, analgesic, and anticancer agents, showcasing the extensive research and development focused on this class of compounds (Shaaban et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-15-16(8-9)6-5-10(14)17/h7-8H,5-6H2,1-4H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZMTDBIARATTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720958
Record name 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093307-34-6
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093307-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (50 mg, 0.2 mmol), 3-bromopropanamide (47 mg, 0.31 mmol, TCI-EP, Cat. No. B1410), and cesium carbonate (250 mg, 0.77 mmol) in acetonitrile (1 mL) was stirred at 90° C. for 2 hours. After cooling it was quenched with water, extracted with ethyl acetate. The extract was washed with water, brine; dried over Na2SO4. After filtration the filtrate was concentrated to yield 45 mg of the product which was directly used in the next step reaction without further purification. LCMS (M+H)+: m/z=266.2
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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